molecular formula C36H31N3O4S2 B2799144 Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 690960-88-4

Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B2799144
CAS No.: 690960-88-4
M. Wt: 633.78
InChI Key: SFPLZEQBXKXONV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C36H31N3O4S2 and its molecular weight is 633.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Ethyl 2-chloromethyl-4-oxo-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-8-carboxylate and related compounds were synthesized, demonstrating this compound's utility in forming complex polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Reactivity with Various Compounds

  • The compound was used to study its reactivity with different chemical reagents, leading to the formation of novel thiophene and benzothiophene derivatives with potential antiproliferative properties (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Potential in Medicinal Chemistry

Role in Novel Compound Synthesis

  • The compound's role in the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety was explored, indicating its importance in the creation of compounds with potential hypertensive activity (Kumar & Mashelker, 2007).

Structural Studies

  • Structural elucidation of various derivatives of the compound was conducted, which is crucial for understanding the chemical properties and potential applications of these novel compounds (Burgess, Fawcett, Russell, & Zaisheng, 1998).

Properties

IUPAC Name

ethyl 2-[[3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carbonyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H31N3O4S2/c1-5-43-36(41)30-27(24-12-11-20(2)21(3)17-24)19-44-34(30)39-33(40)32-31(37)29-26(22-13-15-25(42-4)16-14-22)18-28(38-35(29)45-32)23-9-7-6-8-10-23/h6-19H,5,37H2,1-4H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPLZEQBXKXONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)C3=C(C4=C(S3)N=C(C=C4C5=CC=C(C=C5)OC)C6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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